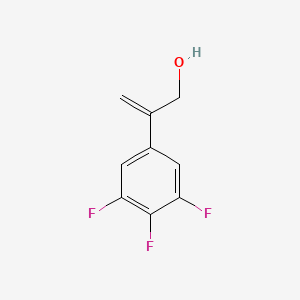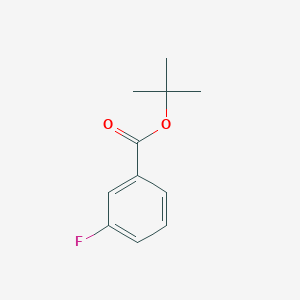
Tert-butyl 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-fluorobenzoate is an organic compound with the molecular formula C11H13FO2 It is a fluorinated ester, which means it contains a fluorine atom attached to a benzene ring and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This novel protocol allows for the oxidation of the Csp3–H bond, cleavage of the C–CN bond, and formation of the C–O bond in one pot .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yields and purity of the product while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-fluorobenzoic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted benzoates.
Hydrolysis: The major products are 3-fluorobenzoic acid and tert-butyl alcohol.
Reduction: The major product is 3-fluorobenzyl alcohol.
Applications De Recherche Scientifique
Tert-butyl 3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and fluorinated compounds.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of tert-butyl 3-fluorobenzoate depends on the specific application and the target molecule. In general, the ester group can undergo hydrolysis to release the active 3-fluorobenzoic acid, which can then interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-fluorobenzoate: Similar in structure but with the fluorine atom at the para position.
Tert-butyl 3-chlorobenzoate: Contains a chlorine atom instead of fluorine.
Tert-butyl 3-bromobenzoate: Contains a bromine atom instead of fluorine.
Uniqueness
Tert-butyl 3-fluorobenzoate is unique due to the presence of the fluorine atom at the meta position, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.
Propriétés
Numéro CAS |
831-34-5 |
|---|---|
Formule moléculaire |
C11H13FO2 |
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
tert-butyl 3-fluorobenzoate |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 |
Clé InChI |
ITVGDXUNRAYTFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)


![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)
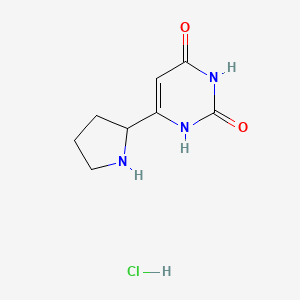
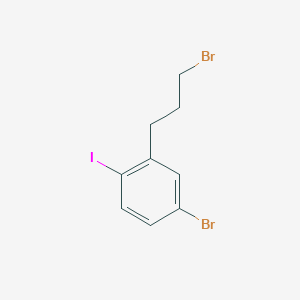
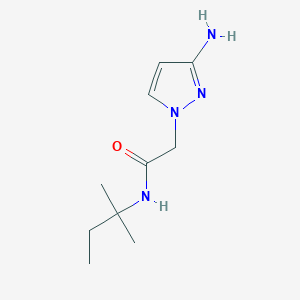
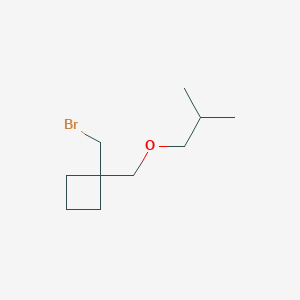
![2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473259.png)
